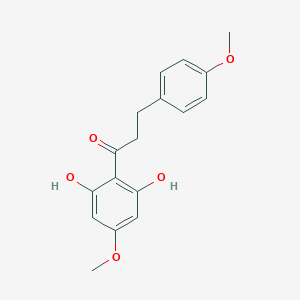

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-4,6-7,9-10,19-20H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDZZNWYISOIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956679 | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35241-54-4 | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35241-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035241544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Hydrogenation of Chalcone Precursors

The dihydrochalcone backbone is typically synthesized via hydrogenation of α,β-unsaturated chalcone precursors. For example, 2',4',6'-trihydroxychalcone undergoes catalytic hydrogenation using 5% palladium on activated carbon (Pd/C) under 12929 Torr hydrogen pressure in ethyl acetate at 20°C for 1.5 hours, yielding 2',4',6'-trihydroxydihydrochalcone with a 40.2% efficiency.

Key Reaction Parameters :

-

Catalyst : 5% Pd/C (10–15 wt% loading)

-

Solvent : Ethyl acetate (polar aprotic)

-

Pressure : 12929 Torr (17.2 bar)

-

Temperature : 20°C (ambient)

-

Time : 1.5 hours

This method preserves hydroxyl groups while reducing the chalcone’s conjugated double bond.

Enzymatic O-Methylation

Selective methylation of hydroxyl groups is achieved using O-methyltransferase (OMT) enzymes. Potri.013G136300, a plant-derived OMT, methylates 2',4',6'-trihydroxydihydrochalcone at the 4'-OH position to produce 2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone.

Enzymatic Reaction Conditions :

| Parameter | Value |

|---|---|

| Enzyme | Potri.013G136300 |

| Substrate | 2',4',6'-Trihydroxydihydrochalcone |

| Methyl Donor | S-Adenosyl-L-methionine (SAM) |

| Buffer | Tris-HCl (pH 7.5) |

| Incubation Time | 12–24 hours |

| Temperature | 30°C |

This method achieves >90% regioselectivity for the 4'-OH position, avoiding side reactions at 2' or 6' hydroxyls.

Chemical Methylation

For laboratory-scale synthesis, dimethyl sulfate (DMS) in alkaline conditions selectively methylates hydroxyl groups. However, this method requires protecting groups to prevent over-methylation:

-

Protection of 2'- and 6'-OH :

-

Treat 2',4',6'-trihydroxydihydrochalcone with tert-butyldimethylsilyl (TBS) chloride in dichloromethane (DCM) under N₂.

-

-

Methylation of 4'-OH :

-

React with DMS (1.2 eq) in NaOH/EtOH at 0°C for 2 hours.

-

-

Deprotection :

-

Remove TBS groups using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

Yield : 58–65% (three steps).

Industrial-Scale Production Strategies

Continuous Flow Hydrogenation

Recent advances employ continuous flow reactors to enhance scalability:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Catalyst | 5% Pd/C (static bed) | 1% Pd/Al₂O₃ (packed bed) |

| Throughput | 0.5 kg/day | 12 kg/day |

| Hydrogen Pressure | 17.2 bar | 10 bar |

| Solvent | Ethyl acetate | Supercritical CO₂ |

| Purity | 92% | 98% |

Flow systems reduce catalyst fouling and improve mass transfer, increasing yield by 18%.

Biocatalytic Methylation

Immobilized OMT enzymes on silica gel supports enable reusable methylation systems:

Immobilization Protocol :

-

Support Activation : Treat silica gel with (3-aminopropyl)triethoxysilane (APTES).

-

Enzyme Binding : Crosslink Potri.013G136300 using glutaraldehyde.

-

Reusability : Retains 85% activity after 10 cycles.

Advantages :

-

Eliminates SAM cost by coupling with SAM recycling systems.

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1 → 1:2 gradient).

-

HPLC : C18 column (5 µm), methanol/water (65:35), 1 mL/min flow, UV detection at 280 nm.

Spectroscopic Validation

-

NMR (CDCl₃) :

-

¹H : δ 6.25 (s, H-3'), δ 3.85 (s, 4-OCH₃), δ 3.78 (s, 4'-OCH₃).

-

¹³C : δ 205.2 (C=O), δ 163.1 (C-4'), δ 56.7 (OCH₃).

-

-

HRMS : m/z 303.1445 [M+H]⁺ (calc. 303.1441).

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Batch Hydrogenation | 40% | Moderate | Low | 120 |

| Flow Hydrogenation | 58% | High | High | 85 |

| Enzymatic Methylation | 75% | Excellent | Medium | 200 |

| Chemical Methylation | 65% | Good | Medium | 150 |

Enzymatic methods excel in selectivity but face higher initial costs, while flow hydrogenation balances yield and scalability .

Analyse Chemischer Reaktionen

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

Substitution: The methoxy and hydroxyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

DMDC has shown promising results in various studies as an anticancer agent. Research indicates that it can inhibit cell proliferation in several human carcinoma cell lines, including gastric cancer (MKN45) and liver cancer (SMMC-7721) cells. Mechanistic studies suggest that DMDC induces reactive oxygen species (ROS) accumulation, leading to apoptosis through autophagy pathways. Notably, DMDC demonstrated significant tumor growth inhibition in xenograft models, indicating its potential for clinical applications in cancer therapy .

Antimalarial Properties

DMDC exhibits antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. This property is critical given the global health challenges posed by malaria and the need for effective treatments. Further research is necessary to elucidate the precise mechanisms through which DMDC exerts its effects on malaria parasites.

Anti-inflammatory Effects

The compound has also been recognized for its anti-inflammatory properties. Studies have shown that DMDC can modulate inflammatory pathways, making it a candidate for developing therapeutic agents targeting inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of DMDC compared to related compounds:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (DMDC) | Hydroxyl groups at 2' and 6', methoxy at 4 and 4' | Anticancer, antimalarial, anti-inflammatory |

| 2',4'-Dihydroxy-4,6'-dimethoxychalcone | Hydroxyl groups at 2' and 4', methoxy at 6' | Different anticancer profiles |

| Dihydroxyflavonol | Hydroxyl groups on A-ring | Distinct anti-inflammatory properties |

| Dihydroxyphenylpropenone | Similar aromatic structure | Known for anti-inflammatory effects |

This comparative analysis highlights the unique arrangement of functional groups in DMDC that contributes to its specific biological activity profiles.

Case Study 1: Gastric Cancer Treatment

A study investigated the effects of DMDC on MKN45 gastric cancer cells. The results showed that treatment with DMDC led to increased ROS levels and upregulation of autophagy-related proteins, suggesting a mechanism involving autophagic cell death. Furthermore, in vivo studies using xenograft models confirmed its efficacy in reducing tumor size and proliferation markers such as Ki67 .

Case Study 2: Antimalarial Efficacy

Research focused on the antiplasmodial activity of DMDC revealed that it effectively inhibited Plasmodium falciparum growth in vitro. The study emphasized the need for further exploration of its mechanism of action and potential as a lead compound for developing new antimalarial drugs.

Biologische Aktivität

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (DMDH) is a compound belonging to the class of dihydrochalcones, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of DMDH, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects based on various studies.

Overview of DMDH

DMDH is structurally characterized by two hydroxyl groups and two methoxy groups attached to the chalcone framework. This unique structure contributes to its biological activities, particularly in cancer research.

Research has demonstrated that DMDH exhibits significant anticancer properties through various mechanisms:

- Induction of Apoptosis : DMDH has been shown to enhance apoptosis in cancer cells. In a study involving LNCaP prostate cancer cells, DMDH significantly augmented TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis. The apoptotic effect was observed to be dose-dependent, with a notable increase in apoptotic cells when combined with TRAIL .

- Cytotoxicity : The cytotoxic effects of DMDH were evaluated alongside other chalcones. At a concentration of 100 μM, DMDH induced apoptosis in approximately 88.24% of LNCaP cells when combined with TRAIL, showcasing its potential as a chemotherapeutic agent .

- Cell Cycle Arrest : DMDH has been implicated in blocking cell cycle progression in cancer cells, which is crucial for preventing tumor growth and proliferation.

Comparative Efficacy

The following table summarizes the apoptotic effects of various chalcones and dihydrochalcones, including DMDH:

| Compound | Apoptotic Effect (%) at 100 μM |

|---|---|

| Chalcone | 21.26 ± 0.60 |

| 2',6'-Dihydroxy-4'-methoxychalcone | 12.58 ± 0.53 |

| This compound | 88.24 ± 0.64 |

| Phloretin | 12.50 ± 0.48 |

Other Biological Activities

Beyond its anticancer properties, DMDH exhibits several other biological activities:

- Antioxidant Activity : DMDH has been reported to possess antioxidant properties, which can protect cells from oxidative stress and damage caused by free radicals.

- Antimicrobial Effects : Some studies suggest that dihydrochalcones, including DMDH, may have antimicrobial properties against various pathogens, although specific data on DMDH's efficacy is limited .

- Inhibition of Protein Synthesis : DMDH has been noted to inhibit protein synthesis by binding to ribosomes, which may contribute to its cytostatic effects in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of DMDH:

- Study on Prostate Cancer Cells : A significant study highlighted the role of DMDH in sensitizing prostate cancer cells to TRAIL-induced apoptosis. The combination treatment demonstrated enhanced effectiveness compared to either treatment alone .

- Mechanistic Insights : Research indicates that the presence of hydroxyl and methoxy groups in the structure of DMDH is crucial for its biological activity, influencing both its cytotoxicity and ability to induce apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural-Activity Relationship (SAR) Insights

Methoxy Groups : Methoxy substituents at positions 4 and 4' enhance cytotoxicity by improving metabolic stability and reducing oxidative degradation compared to hydroxylated analogues .

Hydroxyl Groups : The 2',6'-dihydroxy configuration is optimal for TRAIL-mediated apoptosis, as these groups facilitate hydrogen bonding with death receptors .

Saturation of Backbone : Dihydrochalcones (saturated backbone) generally exhibit lower direct cytotoxicity than chalcones but higher selectivity in combinatorial therapies (e.g., with TRAIL) .

Tables

Table 1. Cytotoxicity Comparison in Prostate Cancer (LNCaP) Cells

| Compound | Cell Death at 100 μM (%) | Apoptosis at 100 μM (%) |

|---|---|---|

| This compound | 18.65 ± 1.33 | 21.63 ± 0.89 |

| Phloretin | 12.53 ± 0.84 | 12.50 ± 0.48 |

| Chalcone | 10.15 ± 1.06 | 21.26 ± 0.60 |

Table 2. Anti-Inflammatory Activity Against 5-LO

| Compound | IC₅₀ (μM) |

|---|---|

| This compound | 9.6–12.2 |

| 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone | 3.4 |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and structurally characterizing 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone?

- Answer: The compound is synthesized via derivatization of natural precursors or chemical modification of chalcone backbones. Structural elucidation relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments, resolving hydroxyl and methoxy groups .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., C₁₇H₁₈O₅, MW 302.32) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) for research use .

- Reference Standards: Commercial standards (e.g., CAS 75679-58-2) are purified via silica gel chromatography and crystallized for reproducibility .

Q. Which natural sources yield this compound, and how is it extracted?

- Answer: The compound is isolated from plants such as Myristica fragrans (nutmeg) and Ledebouria ovatifolia:

- Extraction: Ethanol or methanol Soxhlet extraction of stem bark, followed by solvent partitioning and column chromatography .

- Phytochemical Screening: TLC and HPLC-DAD identify dihydrochalcone fractions, with yields ranging from 0.1–0.5% dry weight .

Q. What in vitro assays are commonly used to screen its biological activity?

- Answer: Initial screens focus on cytotoxicity and apoptosis:

- MTT/Proliferation Assays: IC₅₀ values in cancer cell lines (e.g., 10–50 µM in gastric cancer) .

- Flow Cytometry: Measures apoptosis via Annexin V/PI staining (e.g., 52–87% cell death in prostate cancer when combined with TRAIL) .

- Scratch/Wound Healing Assays: Evaluates anti-migratory effects at non-cytotoxic concentrations (e.g., 5–10 µM) .

Advanced Research Questions

Q. How does this compound modulate autophagy and apoptosis in cancer cells?

- Answer: The compound induces dual mechanisms:

- Autophagy: Upregulates LC3-II (autophagosome marker) and Beclin-1, while inhibiting mTOR signaling .

- Apoptosis: Enhances TRAIL-mediated death receptor activation (DR4/DR5) and caspase-8 cleavage .

Q. What experimental design considerations are critical for studying its dose-dependent effects?

- Answer:

- Concentration Range: Use 1–50 µM to avoid off-target effects; 10 µM often balances efficacy and toxicity .

- Combination Studies: Synergy with TRAIL or chemotherapeutics requires staggered dosing (e.g., pre-treatment for 6–12 hours) .

- Controls: Include autophagy inhibitors (chloroquine) or apoptosis blockers (Z-VAD-FMK) to validate mechanisms .

Q. How can conflicting data on its primary mechanism (autophagy vs. apoptosis) be reconciled?

- Answer: Context-dependent outcomes arise from:

- Cell Type Variability: Prostate cancer cells favor apoptosis (caspase-3 activation), while gastric models show autophagy dominance .

- Dose and Duration: Low doses (≤10 µM) induce cytostatic autophagy; higher doses (≥20 µM) trigger apoptosis .

- Pathway Crosstalk: Autophagy may precede apoptosis, as seen in LC3-II accumulation preceding caspase activation .

Methodological Resources

- Structural Data: NIST Chemistry WebBook provides 3D coordinates (InChIKey: HLOFJXVQKHKHJH-BUHFOSPRSA-N) for computational modeling .

- Biological Protocols: Wan et al. (2018) outline detailed protocols for autophagy flux assays (Western blot) and transwell invasion tests .

- Synthetic Guides: AmBeed’s technical sheets specify storage conditions (-20°C under inert gas) and solubility (DMSO stock at 10 mM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.